molecular formula C21H27N5O B5500041 4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine

4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine

カタログ番号 B5500041
分子量: 365.5 g/mol
InChIキー: VGIBEWPIDZXHOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The introduction of the specific chemical compound, "4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine," involves discussing its potential relevance in scientific research, typically within the context of its structure and potential chemical properties. However, direct research on this exact molecule is rare; thus, insights may be derived from similar compounds.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic precursors and employing various organic chemistry techniques such as nucleophilic substitution, amidation, and cyclization. The synthesis process aims to construct the complex framework of the piperidine and pyrazole rings, often through stepwise assembly and functionalization. For example, compounds like 4-(4-iodo-1H-pyrazol-1-yl)piperidine serve as key intermediates in crafting more complex structures, implying similar approaches could be applicable for our target compound (Fussell et al., 2012).

Molecular Structure Analysis

The molecular structure analysis typically involves the examination of the compound’s conformation, stereochemistry, and electronic properties. The structure is crucial for understanding the compound's reactivity and interaction with biological targets. Techniques like X-ray crystallography can elucidate the exact arrangement of atoms (Wang et al., 2017).

科学的研究の応用

G Protein-Biased Dopaminergics

A study demonstrated the design of G protein-biased dopaminergic ligands with a pyrazolo[1,5-a]pyridine substructure, showing potential as novel therapeutics. The research highlighted the synthesis of high-affinity dopamine receptor partial agonists, showing preference for G protein activation over β-arrestin recruitment, which could have implications in developing antipsychotic medications (Möller et al., 2017).

PET Ligands for CB1 Receptors

Another application involves the synthesis of a potential PET ligand for CB1 receptors, indicating the compound's utility in imaging studies related to the central nervous system. This research provides insights into the compound's ability to selectively label CB1 receptors in postmortem human brain samples (Kumar et al., 2004).

c-Met/ALK Inhibitors

The compound has also been explored for its potential as a c-Met/ALK dual inhibitor, showing significant tumor growth inhibition in pharmacological and antitumor assays. This highlights its application in cancer therapy, particularly in targeting specific tumor growth pathways (Li et al., 2013).

CB1 Cannabinoid Receptor Antagonist

Research into the molecular interaction of certain antagonists with the CB1 cannabinoid receptor sheds light on the compound's utility in studying receptor-ligand interactions, offering a basis for developing targeted therapies for conditions mediated by the CB1 receptor (Shim et al., 2002).

Microwave-Assisted Synthesis

A study on microwave-assisted synthesis discusses the efficient production of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, showcasing the compound's relevance in chemical synthesis and potential pharmaceutical applications (Milosevic et al., 2015).

特性

IUPAC Name

4-(4-ethyl-1H-pyrazol-5-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-3-16-14-23-24-21(16)17-8-11-25(12-9-17)15-20-22-10-13-26(20)18-4-6-19(27-2)7-5-18/h4-7,10,13-14,17H,3,8-9,11-12,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIBEWPIDZXHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)C2CCN(CC2)CC3=NC=CN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethyl-1H-pyrazol-5-yl)-1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]piperidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。